molecular formula C10H16O2 B6233118 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 137335-36-5

3-butylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6233118
CAS No.: 137335-36-5
M. Wt: 168.2
InChI Key:
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Description

3-butylbicyclo[1.1.1]pentane-1-carboxylic acid: is a bicyclic compound characterized by a unique structure that includes a butyl group attached to a bicyclo[111]pentane core with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common method includes the following steps:

    Preparation of [1.1.1]propellane: This is achieved through a series of reactions starting from simple hydrocarbons.

    Functionalization: The [1.1.1]propellane is then functionalized to introduce the butyl group and the carboxylic acid group. This can be done using various reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-butylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or other oxidized derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

3-butylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the synthesis of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can influence binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Comparison

3-butylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the butyl group, which can influence its physical and chemical properties compared to other similar compounds. For example, the tert-butyl derivative may have different steric effects, while the phenyl derivative may exhibit different electronic properties. The methoxycarbonyl derivative introduces an ester group, which can alter reactivity and solubility.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1,1,1-tricyclohexylmethane", "butylmagnesium bromide", "carbon dioxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "1. Conversion of 1,1,1-tricyclohexylmethane to 3-butylbicyclo[1.1.1]pentane: The starting material is reacted with butylmagnesium bromide in diethyl ether to form the corresponding Grignard reagent. This is then treated with carbon dioxide to form the carboxylic acid intermediate, which is subsequently reduced with sodium hydroxide to yield 3-butylbicyclo[1.1.1]pentane.", "2. Conversion of 3-butylbicyclo[1.1.1]pentane to 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid: The product from step 1 is treated with hydrochloric acid to form the corresponding hydrochloride salt. This is then reacted with sodium hydroxide to liberate the free carboxylic acid, which is extracted with ethyl acetate and purified to yield the final product." ] }

CAS No.

137335-36-5

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

0

Origin of Product

United States

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